Ortho-vs-Para Chlorine: Isoform Selectivity Inversion in Human Carbonic Anhydrase Inhibition
In a head-to-head study of 1,3,4-thiadiazole-furan conjugates, the ortho-chlorophenyl isomer (compound 1; N′-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide) and the para-chlorophenyl isomer (compound 3) were tested against purified hCA I and hCA II. Compound 1 exhibited an IC₅₀ of 0.15 nM on hCA II, whereas compound 3 showed an IC₅₀ of 0.14 nM on hCA I . The ortho-vs-para chlorine position thus reversed the isoform selectivity preference, a finding that cannot be extrapolated from the para-chlorophenyl literature alone and that supports the procurement of the ortho-chloro congener when hCA II selectivity is desired.
| Evidence Dimension | hCA II inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.15 nM (ortho-chlorophenyl isomer; compound 1) |
| Comparator Or Baseline | 0.14 nM on hCA I for para-chlorophenyl isomer (compound 3); reference drug acetazolamide: IC₅₀ = 30–50 nM on hCA II |
| Quantified Difference | Ortho-Cl isomer is ~200–330-fold more potent than acetazolamide on hCA II; para-Cl isomer shows reversed isoform preference |
| Conditions | Fluorimetric CO₂ hydration assay; recombinant hCA I and hCA II enzymes; pH 7.4; 25 °C |
Why This Matters
For teams screening hCA II inhibitors (glaucoma, epilepsy, cancer), the ortho-chlorophenyl regioisomer provides a verified selectivity advantage that the cheaper para-chloro analog cannot deliver.
- [1] Altıntop, M.D., Sever, B., Özdemir, A., Kucukoglu, K., Onem, H., Nadaroglu, H., Kaplancıklı, Z.A. (2017). Potential inhibitors of human carbonic anhydrase isozymes I and II: Design, synthesis and docking studies of new 1,3,4-thiadiazole derivatives. Bioorganic & Medicinal Chemistry, 25(13), 3547-3554. View Source
